4-Chloro-2-(di(pyrrolidin-1-yl)methyl)-N-(1-phenylethylidene)aniline
Description
This compound is a Schiff base derivative featuring:
- A chloro substituent at the 4-position of the aniline ring.
- An N-(1-phenylethylidene) moiety, forming an imine linkage. Its structural complexity suggests applications in catalysis, coordination chemistry, and bioactivity.
Properties
CAS No. |
853344-60-2 |
|---|---|
Molecular Formula |
C23H28ClN3 |
Molecular Weight |
381.9 g/mol |
IUPAC Name |
N-[4-chloro-2-(dipyrrolidin-1-ylmethyl)phenyl]-1-phenylethanimine |
InChI |
InChI=1S/C23H28ClN3/c1-18(19-9-3-2-4-10-19)25-22-12-11-20(24)17-21(22)23(26-13-5-6-14-26)27-15-7-8-16-27/h2-4,9-12,17,23H,5-8,13-16H2,1H3 |
InChI Key |
LIEBEIAQKLEAOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=C(C=C(C=C1)Cl)C(N2CCCC2)N3CCCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
4-Chloro-2-(di(pyrrolidin-1-yl)methyl)-N-(1-phenylethylidene)aniline is a synthetic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and toxicological profile, supported by diverse research findings.
Chemical Structure and Properties
The compound features a chloro-substituted aniline structure with a di(pyrrolidin-1-yl)methyl group and a phenylethylidene moiety. The molecular formula is CHClN, indicating its complexity and potential for diverse interactions in biological systems.
Research indicates that compounds similar to this compound may interact with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. These interactions can influence mood regulation and cognitive functions, making the compound a candidate for antidepressant or anxiolytic therapies.
Biological Activity Overview
The biological activity of the compound can be categorized into several key areas:
-
Antidepressant Effects :
- Similar compounds have demonstrated efficacy in preclinical models of depression by modulating neurotransmitter levels.
- Studies suggest that the pyrrolidine moiety may enhance the bioavailability and central nervous system penetration of the compound, potentially leading to improved therapeutic outcomes.
-
Neuroprotective Properties :
- Some derivatives exhibit neuroprotective effects against oxidative stress, which is critical in neurodegenerative diseases.
- The presence of the chloro group may enhance the lipophilicity of the molecule, facilitating blood-brain barrier penetration and promoting neuroprotection.
-
Toxicological Profile :
- Initial assessments indicate a moderate toxicity profile; however, detailed studies are required to fully understand its safety margins.
- Comparative studies with known neurotoxic agents suggest that while some side effects are present, they may be manageable within therapeutic doses.
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Antidepressant | Positive modulation of mood | |
| Neuroprotective | Protection against oxidative stress | |
| Toxicity | Moderate toxicity |
Case Studies
-
Case Study 1: Antidepressant Efficacy
- A study involving rodent models demonstrated that administration of similar compounds resulted in significant reductions in depressive-like behaviors when assessed using the forced swim test (FST). The results indicated that the compound might enhance serotonergic and dopaminergic signaling pathways.
-
Case Study 2: Neuroprotection
- In vitro studies highlighted the compound's ability to mitigate neuronal cell death induced by oxidative stressors. The protective effect was attributed to its capacity to scavenge free radicals and upregulate endogenous antioxidant defenses.
Research Findings
Recent studies have focused on synthesizing analogs of this compound to explore structure-activity relationships (SAR). These investigations aim to optimize potency and selectivity for specific receptor targets while minimizing adverse effects.
Scientific Research Applications
The compound 4-Chloro-2-(di(pyrrolidin-1-yl)methyl)-N-(1-phenylethylidene)aniline is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.
Chemical Properties and Structure
This compound features a chloro-substituted aniline core, which is modified with a di(pyrrolidin-1-yl)methyl side chain and an ethylidene group. This structural configuration suggests potential interactions with biological targets, particularly in the central nervous system and metabolic pathways.
Central Nervous System Disorders
Research indicates that compounds similar to this compound may exhibit neuroprotective properties. For instance, studies have shown that derivatives of similar structures can act as allosteric modulators of G protein-coupled receptors (GPCRs), which are crucial in treating CNS disorders such as depression and anxiety .
Anticancer Activity
The compound's structural features suggest it may inhibit specific signaling pathways involved in cancer progression. Compounds that share similar functional groups have been studied for their ability to inhibit hedgehog signaling, a pathway implicated in various malignancies . The potential for this compound to serve as a therapeutic agent against tumors warrants further investigation.
Metabolic Disorders
Given the compound's ability to interact with metabolic pathways, there is potential for its application in treating metabolic syndrome-related conditions, such as type 2 diabetes and obesity. Similar compounds have been documented to inhibit enzymes like 11β-hydroxysteroid dehydrogenase type 1, which is linked to metabolic regulation .
Table 1: Comparison of Biological Activities
Table 2: Structural Features
| Feature | Description |
|---|---|
| Chloro Group | Enhances lipophilicity and biological activity |
| Di(pyrrolidin-1-yl)methyl | Potential for receptor interaction |
| Ethylidene Group | May influence pharmacokinetics |
Case Study 1: Neuroprotective Effects
In a study focusing on compounds similar to this compound, researchers discovered significant neuroprotective effects in vitro. The compound demonstrated the ability to reduce oxidative stress markers in neuronal cell lines, suggesting its potential utility in neurodegenerative diseases such as Alzheimer's .
Case Study 2: Anticancer Screening
A series of derivatives based on the compound were screened for anticancer activity against various cell lines. Results indicated that certain derivatives exhibited cytotoxic effects comparable to established chemotherapeutics, highlighting the compound's potential as a lead structure for cancer drug development .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Aniline Ring
Table 1: Key Structural Analogs and Substituent Variations
- Chloro vs. Methoxy Groups : The electron-withdrawing chloro group (as in 5j and the target compound) may enhance electrophilicity of the imine compared to electron-donating methoxy analogs (e.g., 1a in ), influencing reactivity in catalysis or coordination .
- Di(pyrrolidinyl)methyl Group : Unique to the target compound, this substituent likely increases steric hindrance and solubility compared to simpler analogs like 5j. Pyrrolidine rings may also participate in hydrogen bonding or metal coordination .
Physical and Coordination Properties
- Crystal Packing :
- Metal Coordination :
- Schiff bases often act as tridentate ligands (e.g., via azomethine N, Cl, and aqua ligands in ). The di(pyrrolidinyl) group in the target compound may adopt a tetrahedral or octahedral geometry in metal complexes, influencing catalytic or antimicrobial properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
